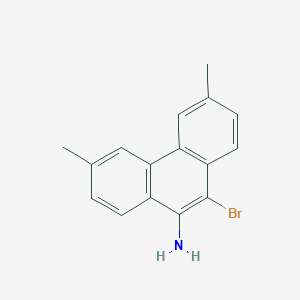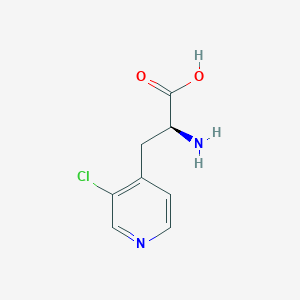
(2S)-2-Amino-3-(3-chloropyridin-4-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-3-(3-chloropyridin-4-YL)propanoic acid is a compound that features a pyridine ring substituted with a chlorine atom at the 3-position and an amino acid side chain at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the chlorination of pyridine using chlorine gas or other chlorinating agents under controlled conditions to obtain 3-chloropyridine . The amino acid side chain can then be introduced through a series of reactions involving the protection and deprotection of functional groups, as well as coupling reactions to form the final product.
Industrial Production Methods
Industrial production methods for (2S)-2-Amino-3-(3-chloropyridin-4-YL)propanoic acid often involve large-scale chlorination processes and the use of automated synthesis equipment to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(3-chloropyridin-4-YL)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while substitution reactions can produce a range of substituted pyridine derivatives .
Scientific Research Applications
(2S)-2-Amino-3-(3-chloropyridin-4-YL)propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(3-chloropyridin-4-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-2-Amino-3-(3-chloropyridin-4-YL)propanoic acid include other chloropyridine derivatives and amino acid-substituted pyridines . Examples include:
- 2-Chloropyridine
- 3-Chloropyridine
- 4-Chloropyridine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a chlorine atom and an amino acid side chain. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-chloropyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-6-4-11-2-1-5(6)3-7(10)8(12)13/h1-2,4,7H,3,10H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
OCQHBVISBRPALA-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CN=CC(=C1C[C@@H](C(=O)O)N)Cl |
Canonical SMILES |
C1=CN=CC(=C1CC(C(=O)O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


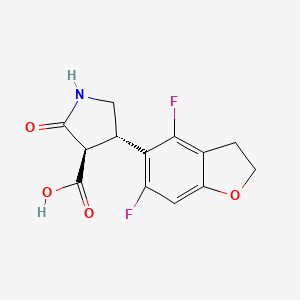

![6-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13338949.png)

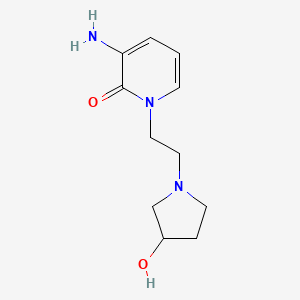

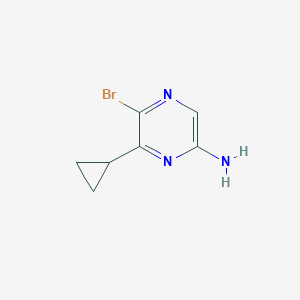
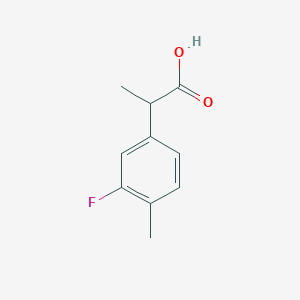

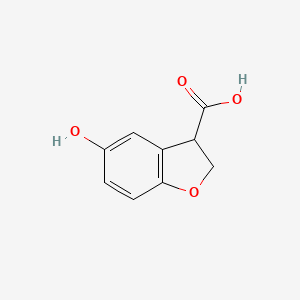
![Spiro[indene-1,3'-pyrrolidin]-3(2H)-one](/img/structure/B13339000.png)
![(S)-2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13339007.png)
![3-(L-Prolyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B13339010.png)
